5-(2-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
Chemical Structure and Synthesis This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a 2-fluorophenyl group at position 5 and a 2-nitrobenzylidene Schiff base at position 2. The synthesis typically involves condensation of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2-nitrobenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid), analogous to methods described for related triazole derivatives .
Properties
CAS No. |
677304-08-4 |
|---|---|
Molecular Formula |
C15H10FN5O2S |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10FN5O2S/c16-12-7-3-2-6-11(12)14-18-19-15(24)20(14)17-9-10-5-1-4-8-13(10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
InChI Key |
AYOGXSYHSWNTNP-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of Acid Thiosemicarbazide
The synthesis begins with the preparation of 2-(2-fluorophenyl)acetohydrazide (1 ) through esterification of 2-fluorobenzoic acid followed by hydrazinolysis. Reaction with phenylisothiocyanate under reflux yields the acid thiosemicarbazide intermediate (2 ):
Conventional Method :
Microwave-Assisted Method :
Cyclization to 1,2,4-Triazole-3-thione
The acid thiosemicarbazide undergoes base-mediated cyclization to form the triazole-thione core (3 ):
Conventional Method :
Microwave-Assisted Method :
Table 1: Comparison of Cyclization Methods
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 4 h | 74–85 |
| Microwave | 3 min | 90–95 |
Schiff Base Condensation with 2-Nitrobenzaldehyde
The final step involves condensation of the triazole-thione (3 ) with 2-nitrobenzaldehyde to introduce the benzylideneamino group:
General Procedure :
-
Reactants : Triazole-thione (1 mmol), 2-nitrobenzaldehyde (1.2 mmol).
-
Catalyst : Acetic acid (5 mol%).
-
Solvent : Ethanol (10 mL).
Conventional Method :
Microwave-Assisted Method :
Table 2: Optimization of Schiff Base Formation
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6–8 h | 5 min |
| Yield (%) | 70–75 | 88–92 |
| Purity (HPLC) | 95–97% | 98–99% |
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Elemental Analysis : C 52.32%, H 2.92%, N 20.34% (calcd. C 52.48%, H 2.93%, N 20.40%).
Critical Discussion of Synthetic Challenges
Chemical Reactions Analysis
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents: Sodium hydrosulfide (NaHS), hydrazine, reducing agents.
Major Products: The desired compound itself, along with intermediates.
Scientific Research Applications
Medicine: Investigated for potential antimicrobial, antifungal, and anticancer properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Key Features
- Fluorine substitution : The 2-fluorophenyl group contributes to lipophilicity and metabolic stability, influencing bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related triazole derivatives with variations in aryl and benzylidene substituents (Table 1).
Key Observations
Antimicrobial Efficacy
- The 4-nitrobenzylidene analog (5-(4-fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol) exhibits potent activity against S. aureus (MIC: 0.132 mM), surpassing ampicillin in some cases .
- Mechanism: Schiff base triazoles inhibit DHFR, a critical enzyme in folate metabolism, by mimicking the substrate p-aminobenzoic acid .
Corrosion Inhibition
Physicochemical Properties
Lipophilicity and Solubility
Thermal Stability
- Melting points correlate with substituent polarity: 4-nitrobenzylidene derivatives (196–198°C) exhibit higher thermal stability than methoxy-substituted analogs (70–71°C) .
Biological Activity
5-(2-Fluorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a novel compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a fluorinated phenyl group and a nitrobenzylidene moiety, suggests potential for significant biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.3 g/mol. This compound features a thiol group that enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.3 g/mol |
| CAS Number | 677304-08-4 |
| IUPAC Name | 3-(2-fluorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that compounds similar to this compound showed effective inhibition against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for these compounds .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity against Candida albicans. The structural modifications on the sulfur atom did not significantly alter the antifungal efficacy among similar derivatives .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. For instance, related compounds have been tested against human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:
- Enzyme Inhibition : The thiol group can interact with various enzymes.
- Receptor Modulation : Potential interactions with cellular receptors involved in signaling pathways.
Further studies are necessary to elucidate these mechanisms fully.
Case Study 1: Antimicrobial Efficacy
A study conducted on several triazole derivatives revealed that at a concentration of 125 μg/mL, all tested compounds displayed significant antimicrobial activity against multiple bacterial strains. The structure–activity relationship suggested that the presence of specific substituents influenced their efficacy .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on hydrazone derivatives derived from triazoles, it was found that certain compounds were more cytotoxic against melanoma cells compared to breast cancer cells. This selectivity indicates the potential for developing targeted therapies based on structural modifications of the triazole framework .
Q & A
Basic Research Question
- 1H NMR : Expect signals for the triazole ring protons (δ 8.1–8.3 ppm), aromatic protons from 2-fluorophenyl (δ 7.2–7.8 ppm), and nitrobenzylidene (δ 8.5–8.7 ppm). Thiol (-SH) protons may appear as a broad singlet (δ 3.5–4.0 ppm) but often exchange in DMSO-d6 .
- IR : Key peaks include ν(N-H) at ~3200 cm⁻¹, ν(C=N) at 1600–1650 cm⁻¹, and ν(S-H) at 2550–2600 cm⁻¹. Nitro group vibrations appear at 1500–1350 cm⁻¹ .
- HR-MS : Molecular ion [M+H]+ should match the theoretical m/z (C₁₅H₁₁FN₅O₂S: 352.07). Fragmentation patterns confirm the loss of NO₂ (46 Da) or SH (33 Da) groups .
What are the compound’s key reactivity patterns under varying conditions?
Advanced Research Question
- Alkylation : React with methyl iodide (CH₃I) in ethanol/NaOH to form 3-methylthio derivatives (yield ~80%) via SN2 mechanisms.
- Oxidation : Treat with H₂O₂/I₂ to form disulfide dimers (yield ~68%) .
- Photochemical Behavior : UV light (365 nm) induces E→Z isomerization of the nitrobenzylidene group (quantum yield Φ = 0.32), enabling light-responsive applications .
What biological activities have been observed in structurally similar triazole-thiol derivatives?
Basic Research Question
- Antifungal Activity : Fluorobenzylidene analogs (e.g., 4-((4-fluorobenzylidene)amino)-triazoles) show efficacy comparable to fluconazole against Candida spp. (MIC₅₀ = 8–16 µg/mL) .
- Antiradical Effects : Nitro- and hydroxy-substituted derivatives exhibit DPPH scavenging activity (70–80% at 1 mM) due to thiol and aromatic electron-donating groups .
How can computational methods (e.g., QSAR, molecular docking) predict toxicity and bioactivity?
Advanced Research Question
- Toxicity Prediction : QSAR models using LD₅₀ data (e.g., 1190 mg/kg for a related compound) identify structural alerts (e.g., nitro groups) contributing to acute toxicity .
- Docking Studies : Simulate binding to cytochrome P450 or fungal lanosterol demethylase to rationalize antifungal mechanisms. High-affinity interactions (ΔG < −8 kcal/mol) correlate with bioactivity .
What strategies enhance stability and shelf-life during storage?
Basic Research Question
- Storage Conditions : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thiol group or photoisomerization.
- Stability Tests : Monitor degradation via HPLC over 6 months; <5% decomposition under optimal conditions .
How do substituents on the benzylidene group influence bioactivity?
Advanced Research Question
- Electron-Withdrawing Groups (NO₂) : Enhance antifungal activity but increase toxicity.
- Electron-Donating Groups (OCH₃) : Improve solubility and reduce cytotoxicity. SAR studies show a 10-fold increase in potency when replacing nitro with methoxy in analogs .
What advanced techniques study photochemical isomerization dynamics?
Advanced Research Question
- UV-Vis Spectroscopy : Track absorbance changes (λmax ~350 nm) during E→Z isomerization under controlled UV light.
- Time-Resolved Fluorescence : Measure isomerization kinetics (t1/2 = 2–5 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
